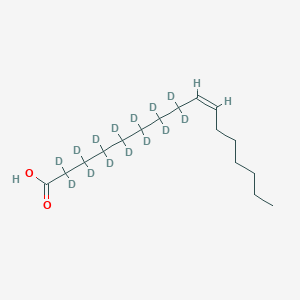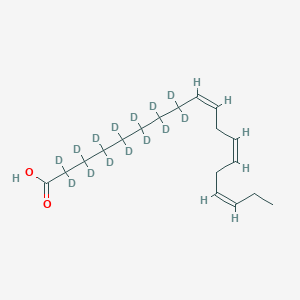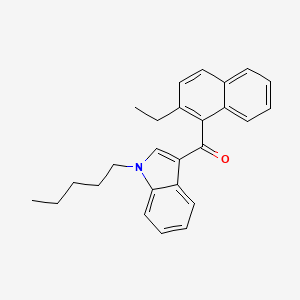
JWH 210 2-ethylnaphthyl isomer
Übersicht
Beschreibung
JWH 210 2-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 2 position rather than at the 4 position of the naphthyl group . It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends . The biological activities of this isomer have not been determined .
Molecular Structure Analysis
The molecular formula of JWH 210 2-ethylnaphthyl isomer is C26H27NO . The InChi Code is InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23 (22-13-8-9-14-24 (22)27)26 (28)25-19 (4-2)15-16-20-11-6-7-12-21 (20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 210 2-ethylnaphthyl isomer include a molecular weight of 369.5, and it appears as a crystalline solid . It has solubility in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .Wissenschaftliche Forschungsanwendungen
Differentiation from Similar Compounds : A study by Kusano et al. (2016) aimed at differentiating regioisomers of naphthoylindole-type synthetic cannabinoids like JWH-210. They used gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and tandem mass spectrometry (MS/MS) for this purpose. The differences in fragmentation pathways due to the ethyl group in JWH-210 were critical in distinguishing it from its isomers (Kusano et al., 2016).
Pharmacological and Toxicological Effects : Martínez et al. (2021) conducted an observational study on the acute pharmacological effects of JWH-210 in humans. They found significant changes in subjective drug effects, similar to those induced by THC. The study also measured physiological parameters and oral fluid concentrations, providing insights into the compound's impact on human health (Martínez et al., 2021).
Adverse Effects and Clinical Observations : Hermanns-Clausen et al. (2016) presented a case series of patients with confirmed intake of JWH-210. The adverse effects included central nervous system depression, seizures, and cardiovascular changes. This study highlighted the acute toxicity and clinical manifestations of JWH-210 (Hermanns-Clausen et al., 2016).
Dependence Potential : A study by Cha et al. (2014) evaluated the dependence potential of synthetic cannabinoids including JWH-210. They used the conditioned place preference test and self-administration test in rodents, finding that JWH-210 showed significant effects in inducing time spent in unpreferred space, suggesting potential for psychological dependence (Cha et al., 2014).
Neurotoxicity Assessment : Cha et al. (2015) assessed the neurotoxicity of JWH-210 in mice. Their findings suggested potential neurotoxic effects, particularly in the core shell part of the nucleus accumbens, indicating risks associated with its use (Cha et al., 2015).
Immunotoxicity : Gu et al. (2017) investigated the immunotoxicity of JWH-210 in mice, focusing on its effects on lymphoid organs and immune cell activators. The study found that JWH-210 reduced the weight of lymphoid organs and expression levels of T-cell activators, suggesting immunosuppressive effects (Gu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-17-27-18-23(22-13-8-9-14-24(22)27)26(28)25-19(4-2)15-16-20-11-6-7-12-21(20)25/h6-9,11-16,18H,3-5,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBKYARHZKAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017772 | |
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 210 2-ethylnaphthyl isomer | |
CAS RN |
1427325-79-8 | |
| Record name | JWH-210 2-ethylnaphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



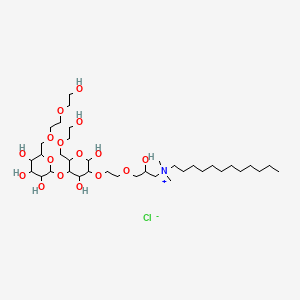
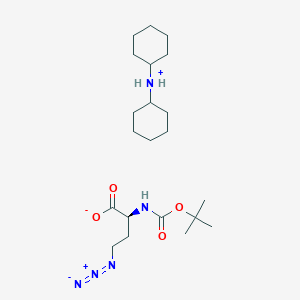

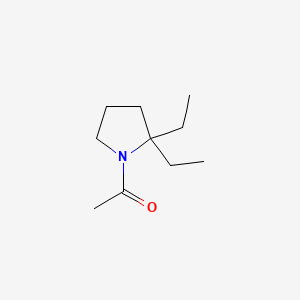

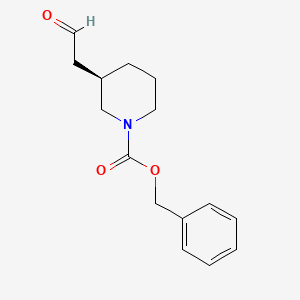
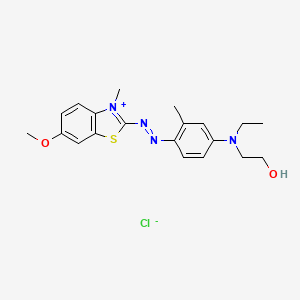
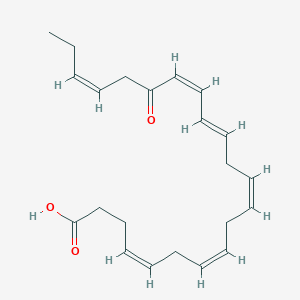
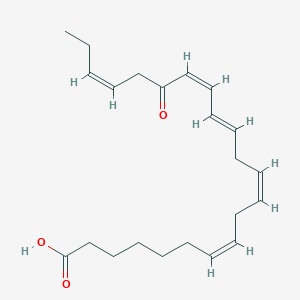
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

